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molecular formula C9H9N3O4S B8438037 6-(Methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(Methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B8438037
M. Wt: 255.25 g/mol
InChI Key: GLLNZVTWXVJXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921378B2

Procedure details

Ethyl 6-(N-(methylsulfonyl)methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylate (0.412 mmol, 0.149 g) was dissolved in ethanol (10 ml) and cooled to 0° C. with an ice bath. NaOH 2 M solution (0.825 mmol, 0.412 ml) was added and stirred at 0° C. for 3.5 h after which the temperature was allowed to warm to RT. The stirring continued overnight. The temperature was raised to 50° C. and stirred for 5 h. The mixture was again stirred at RT overnight. Ethanol was evaporated and water was added. The pH was adjusted to 4 with 1 M HCl after which the product started to precipitate. The precipitate was removed by filtration and dried under vacuum. 0.057 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 3.05 (s, 3H), 7.22-7.29 (m, 1H), 7.60-7.66 (m, 1H), 8.49-8.53 (m, 1H), 8.55 (s, 1H), 9.81 (s, 1H).
Name
Ethyl 6-(N-(methylsulfonyl)methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylate
Quantity
0.149 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.412 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]([C:10]1[CH:11]=[CH:12][C:13]2[N:14]([CH:16]=[C:17]([C:19]([O:21]CC)=[O:20])[N:18]=2)[CH:15]=1)S(C)(=O)=O)(=[O:4])=[O:3].[OH-].[Na+]>C(O)C>[CH3:1][S:2]([NH:5][C:10]1[CH:11]=[CH:12][C:13]2[N:14]([CH:16]=[C:17]([C:19]([OH:21])=[O:20])[N:18]=2)[CH:15]=1)(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Ethyl 6-(N-(methylsulfonyl)methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylate
Quantity
0.149 g
Type
reactant
Smiles
CS(=O)(=O)N(S(=O)(=O)C)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0.412 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 3.5 h after which the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The stirring continued overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
The mixture was again stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CS(=O)(=O)NC=1C=CC=2N(C1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.057 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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